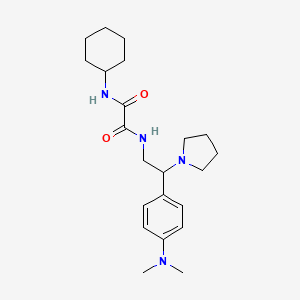

![molecular formula C8H8Cl2N2O2 B2855954 N-[(2,4-dichlorobenzyl)oxy]urea CAS No. 338395-14-5](/img/structure/B2855954.png)

N-[(2,4-dichlorobenzyl)oxy]urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(2,4-dichlorobenzyl)oxy]urea is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known as DCBU and has been used as an herbicide in the past. However, its potential as a research tool has been of particular interest to scientists due to its ability to inhibit photosynthesis in plants.

科学的研究の応用

Photosystem II Inhibition in Plant Physiology

[(2,4-dichlorophenyl)methoxy]urea: is utilized in plant physiology research as a chemical inhibitor of photosystem II (PSII). PSII is a crucial component of the photosynthetic process in plants, and inhibitors like this compound are employed to study the electron transfer process and the effects of various stressors on photosynthesis . By blocking electron flow within PSII, researchers can dissect the photosynthetic mechanisms and potentially develop new strategies to enhance crop resistance to environmental stresses.

Antiviral Agent Development

Derivatives of [(2,4-dichlorophenyl)methoxy]urea have been explored for their potential as antiviral agents. The structural flexibility of the urea moiety allows for the creation of compounds that can interfere with viral replication processes. Research into these derivatives could lead to the development of novel antiviral drugs that target specific stages of the viral life cycle .

Herbicide Formulation

The herbicidal properties of N-[(2,4-dichlorobenzyl)oxy]urea derivatives make them candidates for inclusion in herbicide formulations. These compounds can act as growth regulators or inhibitors, affecting weed emergence and growth, which is vital for agricultural management and crop protection .

Antimicrobial Applications

N-[(2,4-dichlorobenzyl)oxy]urea: has been identified as a potential antimicrobial agent. Its application extends to the preservation of pharmaceutical products and possibly as an active ingredient in sanitizing agents. The compound’s ability to disrupt microbial cell processes makes it a valuable tool for controlling microbial contamination .

Cancer Research

Research into the biological activity of [(2,4-dichlorophenyl)methoxy]urea derivatives has indicated potential applications in cancer treatment. By modifying the compound’s structure, scientists aim to develop molecules that can selectively target and inhibit the growth of cancer cells. This line of research is part of the broader effort to discover new chemotherapeutic agents .

Molecular Biology Studies

In molecular biology, N-[(2,4-dichlorobenzyl)oxy]urea can be used as a molecular probe to study protein interactions and enzyme activities. Its ability to bind to certain proteins allows researchers to investigate the function of these proteins in various biological processes .

作用機序

Target of Action

The primary target of [(2,4-dichlorophenyl)methoxy]urea, also known as DCMU or Diuron, is the photosystem II (PSII) in plants . PSII is a key component of the photosynthetic electron transport chain, which is responsible for the conversion of light energy into chemical energy during photosynthesis .

Mode of Action

DCMU acts as a very specific and sensitive inhibitor of photosynthesis . It blocks the Q_B plastoquinone binding site of PSII, disallowing the electron flow from PSII to plastoquinone . This interruption of the photosynthetic electron transport chain reduces the plant’s ability to convert light energy into chemical energy .

Biochemical Pathways

The inhibition of PSII by DCMU affects the photosynthetic electron transport chain, which is a crucial part of the light-dependent reactions in photosynthesis . This leads to a reduction in the production of ATP and NADPH, two key molecules that provide the energy and electrons needed for the light-independent reactions of photosynthesis .

Pharmacokinetics

Given its use as a herbicide, it is likely to have good environmental stability and persistence, allowing it to remain active in the environment for an extended period .

Result of Action

The inhibition of photosynthesis by DCMU leads to a decrease in the plant’s ability to produce energy and build essential organic compounds . This results in the cessation of plant growth and eventually leads to plant death, making DCMU an effective herbicide .

Action Environment

Environmental factors such as light intensity, temperature, and water availability can influence the action, efficacy, and stability of DCMU . For example, as DCMU’s mode of action involves the inhibition of photosynthesis, its efficacy may be influenced by light intensity . Additionally, factors such as soil type and rainfall can affect the persistence and mobility of DCMU in the environment .

特性

IUPAC Name |

(2,4-dichlorophenyl)methoxyurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2O2/c9-6-2-1-5(7(10)3-6)4-14-12-8(11)13/h1-3H,4H2,(H3,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSJSHZIERDWXEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CONC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2,4-dichlorobenzyl)oxy]urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

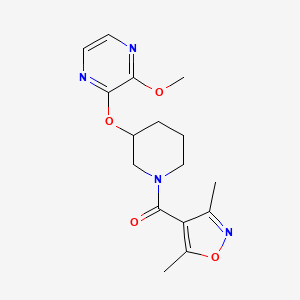

![2-(4,7,8-Trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2855871.png)

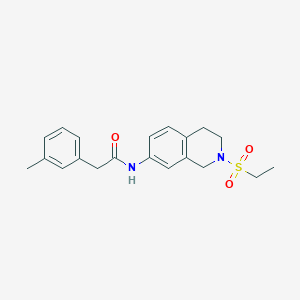

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2855872.png)

![2-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2855873.png)

![1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2855874.png)

![2,5-dichloro-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2855877.png)

![3-(3-methylbutyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![1,7-dimethyl-8-(3-morpholinopropyl)-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2855881.png)

![N-(1-cyanocyclohexyl)-2-[[5-(2-fluorophenyl)-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2855882.png)

![2-chloro-N-[1-(3-methoxy-4-propoxyphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2855883.png)

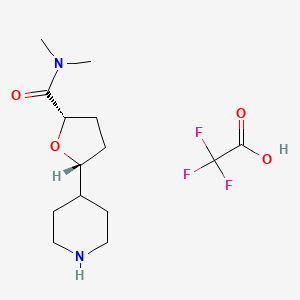

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2855894.png)